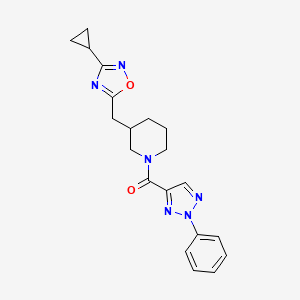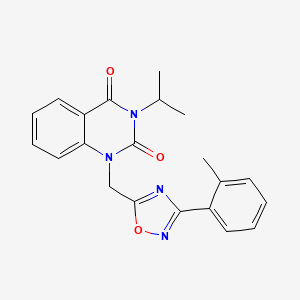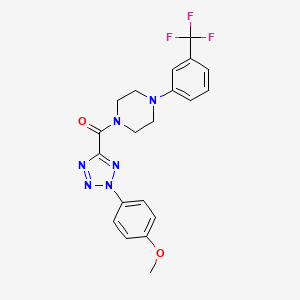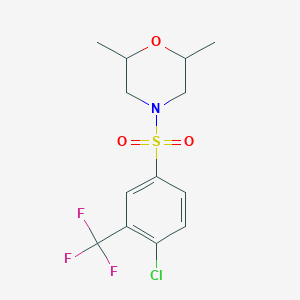
N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiomorpholine-containing compounds and has shown promising results in various studies related to its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Applications
Compounds derived from cyanoacetamide, structurally similar to "N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide", have shown promising antitumor activities. Novel synthesis methods have been developed to create polyfunctionally substituted heterocyclic compounds, which exhibited high inhibitory effects in vitro for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These findings indicate a potential pathway for developing new anticancer drugs using similar chemical frameworks (Shams et al., 2010).
Antimicrobial Applications
Another significant area of application for these compounds is in the development of new antimicrobial agents. For instance, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized for use as antimicrobial agents. These compounds showed promising results against a range of bacterial and fungal species, indicating their potential utility in combating microbial infections (Darwish et al., 2014).
Synthesis of Complex Heterocyclic Structures
The versatility of compounds like "this compound" extends to the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry. Studies have demonstrated novel methods for synthesizing a wide range of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and chromene rings. These synthetic pathways offer valuable tools for further biological investigations and drug development (Mohareb et al., 2014).
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c18-11-13-1-3-14(4-2-13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZRRXDFLQPZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)



![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)

![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)
